molecular formula C12H6ClN3O4S B14656830 7-[(4-Chlorophenyl)sulfanyl]-4-nitro-1-oxo-2,1lambda~5~,3-benzoxadiazole CAS No. 53619-49-1

7-[(4-Chlorophenyl)sulfanyl]-4-nitro-1-oxo-2,1lambda~5~,3-benzoxadiazole

Cat. No.: B14656830
CAS No.: 53619-49-1
M. Wt: 323.71 g/mol
InChI Key: OPVPRXVQRGYGEX-UHFFFAOYSA-N
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Description

7-[(4-Chlorophenyl)sulfanyl]-4-nitro-1-oxo-2,1lambda~5~,3-benzoxadiazole is a complex organic compound characterized by its unique structure, which includes a benzoxadiazole ring substituted with a nitro group, a chlorophenyl group, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(4-Chlorophenyl)sulfanyl]-4-nitro-1-oxo-2,1lambda~5~,3-benzoxadiazole typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the nitration of a benzoxadiazole derivative followed by the introduction of the chlorophenyl and sulfanyl groups through substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Safety measures are crucial due to the use of hazardous reagents and the potential for exothermic reactions.

Chemical Reactions Analysis

Types of Reactions

7-[(4-Chlorophenyl)sulfanyl]-4-nitro-1-oxo-2,1lambda~5~,3-benzoxadiazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic conditions are often used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzoxadiazole derivatives depending on the nucleophile used.

Scientific Research Applications

7-[(4-Chlorophenyl)sulfanyl]-4-nitro-1-oxo-2,1lambda~5~,3-benzoxadiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its pharmacological properties, including enzyme inhibition and receptor binding.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 7-[(4-Chlorophenyl)sulfanyl]-4-nitro-1-oxo-2,1lambda~5~,3-benzoxadiazole involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the sulfanyl and chlorophenyl groups can interact with proteins or enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde
  • [(4-Chlorophenyl)sulfanyl]formonitrile
  • [(4-Chlorophenyl)sulphanyl]acetonitrile

Uniqueness

7-[(4-Chlorophenyl)sulfanyl]-4-nitro-1-oxo-2,1lambda~5~,3-benzoxadiazole stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various research applications.

Properties

CAS No.

53619-49-1

Molecular Formula

C12H6ClN3O4S

Molecular Weight

323.71 g/mol

IUPAC Name

4-(4-chlorophenyl)sulfanyl-7-nitro-3-oxido-2,1,3-benzoxadiazol-3-ium

InChI

InChI=1S/C12H6ClN3O4S/c13-7-1-3-8(4-2-7)21-10-6-5-9(15(17)18)11-12(10)16(19)20-14-11/h1-6H

InChI Key

OPVPRXVQRGYGEX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1SC2=CC=C(C3=NO[N+](=C23)[O-])[N+](=O)[O-])Cl

Origin of Product

United States

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